

An In-depth Technical Guide to the Thermodynamic Properties of Liquid Propane

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Compound of Interest

Compound Name: Propane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of liquid **propane** (C₃H₈), a compound of significant interest across various scientific and industrial domains. The following sections detail key quantitative data, in-depth experimental methodologies for their determination, and visual representations of experimental workflows and conceptual relationships.

Core Thermodynamic Properties of Liquid Propane

The following tables summarize the essential thermodynamic properties of liquid **propane** at various temperatures and pressures. These values are critical for applications ranging from chemical process design to the development of new technologies.

Table 1: Density of Saturated Liquid Propane

Temperature (K)	Density (kg/m ³)
100	699.21
120	678.93
140	658.04
160	636.43
180	613.97
200	590.48
220	565.75
240	539.46
260	511.13
280	479.91
300	444.15
320	400.45
340	341.33
360	251.24
369.89	220.4 (Critical Point)

Table 2: Viscosity of Saturated Liquid Propane

Temperature (K)	Viscosity (mPa·s)
100	0.886
120	0.548
140	0.385
160	0.289
180	0.226
200	0.182
220	0.150
240	0.125
260	0.106
280	0.090
300	0.076
320	0.064
340	0.053
360	0.041

Table 3: Specific Heat Capacity (Cp) of Saturated Liquid Propane

Temperature (K)	Specific Heat Capacity (kJ/kg·K)
100	2.07
120	2.10
140	2.14
160	2.20
180	2.27
200	2.36
220	2.47
240	2.61
260	2.80
280	3.06
300	3.44
320	4.05
340	5.25
360	9.09

Table 4: Thermal Conductivity of Saturated Liquid Propane

Temperature (K)	Thermal Conductivity (W/m·K)
100	0.187
120	0.171
140	0.156
160	0.142
180	0.128
200	0.115
220	0.103
240	0.092
260	0.081
280	0.071
300	0.062
320	0.053
340	0.044
360	0.035

Table 5: Vapor Pressure of Liquid Propane

Temperature (K)	Vapor Pressure (kPa)
100	0.35
120	3.1
140	14.1
160	45.9
180	116.1
200	251.4
220	485.4
231.08 (Boiling Point)	101.3
240	858.7
260	1419.6
280	2221.5
300	3320.6
320	4776.4
340	6649.9
360	9002.5
369.89 (Critical Point)	4251.2

Table 6: Enthalpy of Vaporization of Propane

Temperature (K)	Enthalpy of Vaporization (kJ/kg)
100	506.7
120	489.9
140	471.9
160	452.4
180	431.1
200	407.6
220	381.3
240	351.4
260	316.7
280	275.2
300	223.1
320	151.9
340	7.9
360	-211.5
369.89 (Critical Point)	0.0

Experimental Protocols

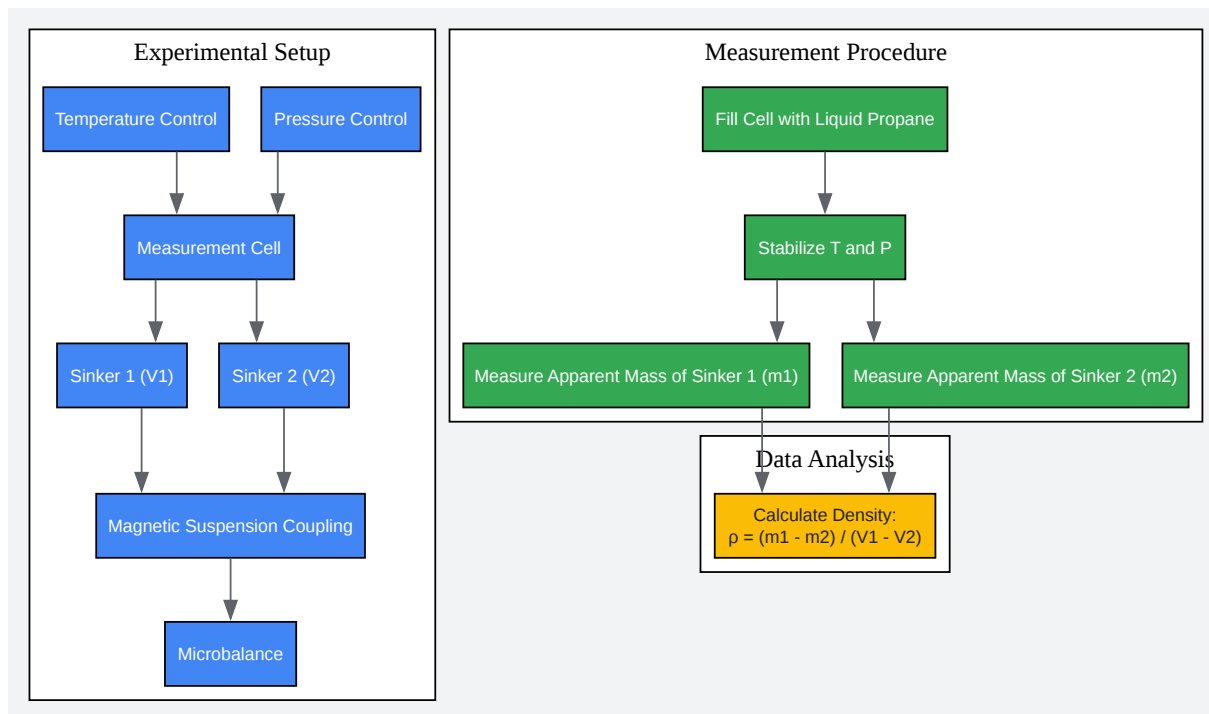
The accurate determination of thermodynamic properties relies on precise and well-defined experimental methodologies. This section details the protocols for measuring key properties of liquid **propane**.

Density Measurement: Two-Sinker Densimeter

The two-sinker densimeter is a high-precision instrument for determining the density of fluids based on the Archimedes buoyancy principle.^[1]

Methodology:

- Apparatus: The core of the apparatus consists of a pressure- and temperature-controlled measurement cell containing two sinkers of identical mass and surface area but significantly different volumes.[1][2] A magnetic suspension coupling is used to transmit the buoyant forces on the sinkers to an external microbalance, isolating the balance from the sample fluid.[2]
- Procedure:
 - The measurement cell is filled with the liquid **propane** sample, and the temperature and pressure are stabilized to the desired setpoints.
 - The apparent mass of each sinker is measured by the microbalance. The difference in the buoyant forces acting on the two sinkers is directly proportional to the density of the fluid.
 - By using two sinkers, systematic errors such as those arising from adsorption on the sinker surfaces can be minimized.[1][3]
- Data Analysis: The density (ρ) is calculated using the following relationship: $\rho = (m_1 - m_2) / (V_1 - V_2)$ where m_1 and m_2 are the apparent masses of the sinkers in the fluid, and V_1 and V_2 are their respective volumes.



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Workflow for Density Measurement using a Two-Sinker Densimeter.

Viscosity Measurement: Torsionally Oscillating Quartz Crystal Viscometer

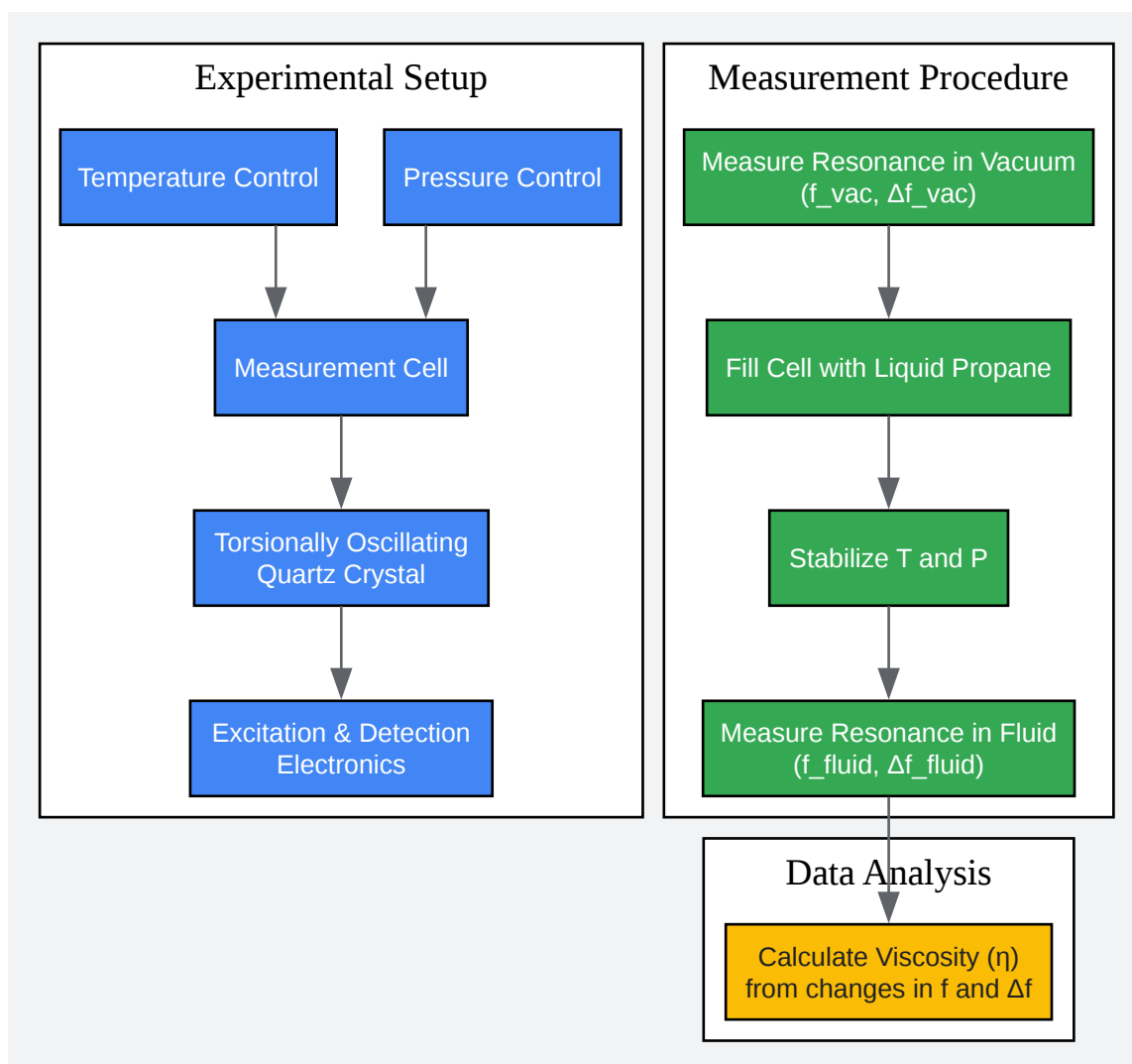
This technique measures the viscosity of a fluid by observing the damping effect of the fluid on a torsionally oscillating quartz crystal.^{[4][5]}

Methodology:

- Apparatus: A cylindrical quartz crystal is suspended in the fluid. An alternating electric field applied to the crystal excites a torsional oscillation at its resonant frequency.^[5] The entire

assembly is housed in a temperature and pressure-controlled cell.

- Procedure:
 - The resonant frequency and the bandwidth of the crystal's oscillation are first measured in a vacuum.
 - The cell is then filled with liquid **propane** at the desired temperature and pressure.
 - The resonant frequency and bandwidth are measured again. The viscous drag exerted by the **propane** on the crystal surface causes a shift in the resonant frequency and a broadening of the resonance peak.^[5]
- Data Analysis: The viscosity of the liquid **propane** is determined from the changes in the resonant frequency and bandwidth of the crystal. The working equations relate these changes to the product of the fluid's density and viscosity.^[5]



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Workflow for Viscosity Measurement using a Torsional Viscometer.

Specific Heat Capacity Measurement: Adiabatic Calorimetry

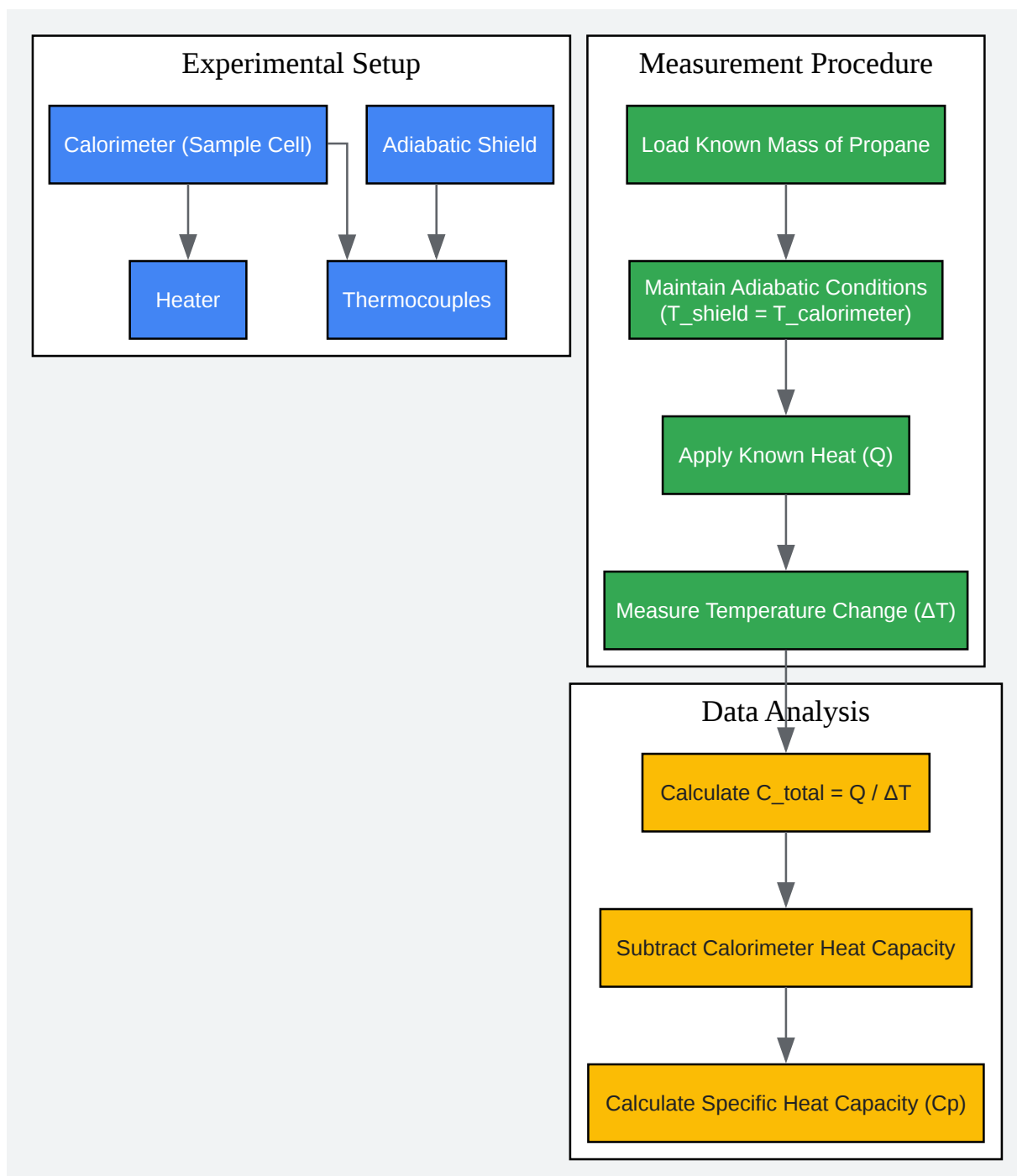
Adiabatic calorimetry is employed to measure the heat capacity of a substance by minimizing heat exchange with the surroundings.[6]

Methodology:

- Apparatus: The apparatus consists of a sample cell (calorimeter) containing the liquid **propane**, surrounded by an adiabatic shield.[7] Thermocouples are used to monitor the

temperature difference between the calorimeter and the shield. A heater is embedded within the calorimeter to provide a known amount of energy.

- Procedure:
 - A known mass of liquid **propane** is sealed in the calorimeter.
 - The temperature of the adiabatic shield is controlled to precisely match the temperature of the calorimeter throughout the experiment, thereby creating an adiabatic environment.^[7]
 - A measured amount of electrical energy (Q) is supplied to the heater, causing the temperature of the calorimeter and the sample to rise.
 - The temperature change (ΔT) of the sample is carefully recorded.
- Data Analysis: The total heat capacity of the calorimeter and the sample is calculated as $C_{\text{total}} = Q / \Delta T$. The heat capacity of the empty calorimeter is determined in a separate experiment and subtracted to obtain the heat capacity of the **propane** sample. The specific heat capacity is then calculated by dividing by the mass of the sample.



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Workflow for Specific Heat Measurement using an Adiabatic Calorimeter.

Theoretical Framework: Equations of State

The thermodynamic properties of **propane** can be described by equations of state (EoS). An EoS is a mathematical relationship between state variables such as pressure, temperature, and volume.

A widely used and highly accurate EoS for **propane** is the formulation developed by the National Institute of Standards and Technology (NIST). This formulation is expressed in terms of the Helmholtz energy and can be used to calculate all thermodynamic properties of **propane** over a wide range of temperatures and pressures with high accuracy. The approximate uncertainties are 0.01% to 0.03% in density below 350 K, 0.5% in heat capacities, and 0.02% in vapor pressure above 180 K.^[4]

The general form of such an EoS is composed of an ideal gas part and a residual part that accounts for the real fluid behavior:

- **Ideal Gas Contribution:** This part describes the behavior of **propane** at very low pressures and is derived from spectroscopic data.
- **Residual Contribution:** This part accounts for the intermolecular forces and the finite volume of the molecules. It is a complex function of temperature and density, fitted to a large set of experimental data.

The ability of a comprehensive EoS to accurately predict a wide range of thermodynamic properties from a single formulation makes it an invaluable tool for researchers and engineers.

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